LCS3

Description

Structure

3D Structure

Properties

IUPAC Name |

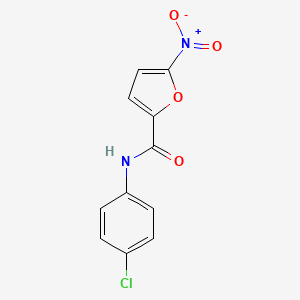

N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBZJNUHQINERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Blueprint of LCS3: A Disulfide Reductase Inhibitor Targeting Redox Homeostasis in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core finding: The small molecule LCS3 selectively induces lethality in cancer cells by targeting two key enzymes responsible for maintaining cellular redox balance: Glutathione Reductase (GSR) and Thioredoxin Reductase 1 (TXNRD1).[1][2][3][4] This dual inhibition disrupts the delicate equilibrium of reactive oxygen species (ROS), leading to overwhelming oxidative stress and subsequent apoptosis in malignant cells, particularly in lung adenocarcinoma.[1][2][3] This guide provides a comprehensive overview of the molecular target of this compound, the quantitative parameters of its activity, detailed experimental methodologies for its characterization, and visualizations of the pertinent biological pathways and experimental workflows.

Quantitative Analysis of this compound Bioactivity

The inhibitory potency of this compound against its molecular targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a low-micromolar inhibitor of both GSR and TXNRD1. Furthermore, its efficacy in cell-based assays highlights its selectivity for cancer cells over non-transformed cells.

| Target Enzyme | IC50 (µM) | Inhibition Mechanism | Reference |

| Glutathione Reductase (GSR) | 3.3 | Reversible, Uncompetitive | [2][4] |

| Thioredoxin Reductase 1 (TXNRD1) | 3.8 | Reversible, Uncompetitive | [2][4] |

| Cell Line Type | IC50 Range (µM) | Observations | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | < 5 (in 24/25 cell lines) | Selectively inhibits the growth of a wide range of NSCLC cell lines. | [5][6] |

| Non-transformed Lung Cells | > 10 | Demonstrates relative insensitivity in non-malignant lung cells. | [5][6] |

Signaling Pathway Perturbation by this compound

This compound exerts its cytotoxic effects by disrupting the glutathione and thioredoxin antioxidant systems, which are crucial for maintaining redox homeostasis within the cell. These two pathways work in concert to neutralize reactive oxygen species (ROS) and repair oxidative damage. By inhibiting both GSR and TXNRD1, this compound effectively dismantles this protective machinery, leading to an accumulation of ROS, induction of the NRF2-mediated oxidative stress response, and ultimately, apoptosis.

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

The identification and characterization of this compound's molecular targets and mechanism of action involved a series of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Target Identification via Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling is a method used to identify protein-ligand interactions in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.

Caption: Workflow for Thermal Proteome Profiling.

Methodology:

-

Cell Lysis and Lysate Preparation:

-

Culture human lung adenocarcinoma cells (e.g., H23) to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells by repeated freeze-thaw cycles in a suitable lysis buffer (e.g., containing protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

This compound Treatment and Thermal Challenge:

-

Divide the cell lysate into two main groups: vehicle control (DMSO) and this compound-treated.

-

Incubate the lysates with the respective treatments for a defined period.

-

Aliquot the treated lysates into multiple PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Centrifuge the heated samples at high speed (e.g., 100,000 x g) to pellet the denatured and aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Combine the TMT-labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Process the raw data to identify and quantify peptides.

-

For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve.

-

Compare the melting curves between the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and a direct binding interaction.

-

In Vitro Enzymatic Assays for GSR and TXNRD1

Glutathione Reductase (GSR) Activity Assay:

-

Principle: The activity of GSR is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH).

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

-

NADPH solution: Prepared in assay buffer.

-

GSSG solution: Prepared in assay buffer.

-

Purified recombinant human GSR enzyme.

-

This compound compound at various concentrations.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, GSSG, and this compound (or vehicle).

-

Initiate the reaction by adding NADPH.

-

Add the GSR enzyme to the wells.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

-

Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.

-

Thioredoxin Reductase 1 (TXNRD1) Activity Assay:

-

Principle: The activity of TXNRD1 is measured by monitoring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by the enzyme in the presence of NADPH, which produces the yellow-colored product TNB (5-thio-2-nitrobenzoic acid), measured at 412 nm.

-

Reagents:

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM EDTA.

-

NADPH solution.

-

DTNB solution.

-

Purified recombinant human TXNRD1 enzyme.

-

This compound compound at various concentrations.

-

-

Procedure:

-

To a 96-well plate, add the assay buffer, NADPH, and this compound (or vehicle).

-

Add the TXNRD1 enzyme.

-

Start the reaction by adding the DTNB solution.

-

Measure the increase in absorbance at 412 nm over time in a kinetic mode.

-

Calculate the rate of TNB formation from the linear phase of the reaction.

-

Determine the IC50 value of this compound as described for the GSR assay.

-

Cellular Assays for Oxidative Stress and Apoptosis

Measurement of Reactive Oxygen Species (ROS):

-

Principle: Cellular ROS levels can be quantified using fluorescent probes that become fluorescent upon oxidation.

-

Reagent: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive dye.

-

Procedure:

-

Seed lung cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Wash the cells with PBS and then incubate them with H2DCFDA in serum-free media.

-

After incubation, wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in cellular ROS levels.

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with this compound or vehicle.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. The population of Annexin V-positive/PI-negative cells represents early apoptotic cells.

-

-

-

Caspase-3/7 Activity Assay:

-

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a substrate that releases a fluorescent or colorimetric molecule upon cleavage.

-

Procedure:

-

Treat cells with this compound or vehicle.

-

Lyse the cells to release their contents.

-

Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

-

Incubate to allow for substrate cleavage.

-

Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.

-

-

-

Western Blot for Cleaved PARP and Caspases:

-

Principle: During apoptosis, executioner caspases cleave specific substrates, including PARP (poly(ADP-ribose) polymerase) and pro-caspases. The detection of these cleaved forms by Western blot is a hallmark of apoptosis.

-

Procedure:

-

Prepare protein lysates from this compound-treated and control cells.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for cleaved PARP, cleaved caspase-3, and cleaved caspase-7.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence. An increase in the bands corresponding to the cleaved proteins confirms the induction of apoptosis.

-

-

Conclusion

This compound represents a promising therapeutic candidate that exploits the reliance of cancer cells on robust antioxidant systems. Its dual inhibitory action on GSR and TXNRD1 provides a synergistic attack on the redox homeostasis of malignant cells, leading to their selective demise. The experimental methodologies detailed in this guide offer a robust framework for the further investigation of this compound and other compounds targeting cellular redox pathways. The continued exploration of such targeted therapies holds significant potential for the development of novel and effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Dual Inhibition of Glutathione Reductase and Thioredoxin Reductase 1 by LCS3: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LCS3 is a small molecule inhibitor that has demonstrated potent anti-tumor activity, particularly in lung adenocarcinoma (LUAD).[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its inhibitory effects on two key antioxidant enzymes: Glutathione Reductase (GSR) and Thioredoxin Reductase 1 (TXNRD1). By simultaneously targeting these critical components of the cellular redox homeostasis system, this compound induces significant oxidative stress, leading to the activation of the NRF2 pathway and ultimately, apoptosis in cancer cells.[3][4] This whitepaper summarizes the quantitative inhibitory data, details the experimental protocols used to characterize this compound, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to GSR and TXNRD1 in Cellular Redox Homeostasis

Glutathione Reductase (GSR) and Thioredoxin Reductase 1 (TXNRD1) are central enzymes in two major antioxidant systems that protect cells from oxidative damage.[4]

-

Glutathione System: GSR, a flavoprotein, catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH), using NADPH as a cofactor. GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for various detoxifying enzymes.[1]

-

Thioredoxin System: TXNRD1, a selenoprotein, is responsible for reducing thioredoxin (Trx). Reduced Trx, in turn, reduces disulfide bonds in a variety of proteins, thereby regulating their function and participating in antioxidant defense.[1]

These two systems have partially redundant and synergistic functions, and their combined inhibition has been shown to be a promising strategy for cancer therapy.[4]

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent, reversible, and uncompetitive or non-competitive inhibitor of both GSR and TXNRD1.[2][3] The inhibitory activity of this compound has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Enzyme | Inhibitor | IC50 (µM) | Inhibition Mechanism | Reference |

| GSR | This compound | 3.3 | Reversible, Uncompetitive | [2][3] |

| TXNRD1 | This compound | 3.8 | Reversible, Uncompetitive | [2][3] |

Table 1: Inhibitory Activity of this compound against GSR and TXNRD1. This table summarizes the reported IC50 values and the mechanism of inhibition of this compound on purified GSR and TXNRD1 enzymes.

Signaling Pathways Affected by this compound

The dual inhibition of GSR and TXNRD1 by this compound disrupts cellular redox balance, leading to a cascade of downstream signaling events. The primary consequence is an increase in intracellular reactive oxygen species (ROS), which in turn activates the NRF2-mediated oxidative stress response and triggers apoptotic cell death in sensitive cancer cells.

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits GSR and TXNRD1, leading to an increase in ROS, which subsequently activates the NRF2 pathway and induces apoptosis.

Experimental Methodologies

The characterization of this compound and its effects on GSR and TXNRD1 involved a series of sophisticated experimental techniques. Below are the detailed protocols for the key experiments.

In Vitro Enzymatic Assays

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of purified GSR and TXNRD1.

Protocol:

-

Enzyme Preparation: Purified recombinant human GSR and TXNRD1 were used.

-

Reaction Mixture: Assays were conducted in a 96-well plate format in a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5) and 1 mM EDTA.[5]

-

GSR Assay:

-

The reaction mixture contained purified GSR, 1 mM GSSG (substrate), and varying concentrations of this compound (or DMSO as a vehicle control).

-

The reaction was initiated by the addition of 200 µM NADPH.

-

The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

TXNRD1 Assay:

-

The reaction mixture contained purified TXNRD1, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

-

The reaction was initiated by the addition of 200 µM NADPH.

-

The reduction of DTNB to 2-nitro-5-thiobenzoate (TNB) was monitored by the increase in absorbance at 412 nm over time.

-

-

Data Analysis: IC50 values were calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The mechanism of inhibition was determined using Lineweaver-Burk plots by measuring enzyme kinetics at various substrate and inhibitor concentrations.[4]

Target Identification using Thermal Proteome Profiling (TPP)

Objective: To identify the cellular targets of this compound in an unbiased manner.

Protocol:

-

Cell Lysate Preparation: H23 lung adenocarcinoma cells were lysed, and the protein concentration of the soluble fraction was determined.[3]

-

This compound Treatment: The cell lysate was divided into two aliquots; one was treated with this compound, and the other with DMSO as a control.

-

Thermal Denaturation: Both aliquots were subjected to a temperature gradient (e.g., from 37°C to 67°C). At each temperature, a sample was taken.

-

Protein Precipitation and Digestion: The aggregated, denatured proteins were removed by centrifugation. The remaining soluble proteins were digested into peptides, for example, using trypsin.

-

Tandem Mass Tag (TMT) Labeling and Mass Spectrometry: Peptides from each temperature point and treatment condition were labeled with isobaric TMT tags. The labeled peptides were then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The thermal stability of each protein was determined by quantifying the relative abundance of its corresponding peptides at each temperature. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.[3]

Figure 2: Thermal Proteome Profiling Workflow. This diagram outlines the key steps involved in identifying the cellular targets of this compound using TPP.

Genome-Wide CRISPR-Cas9 Knockout Screen

Objective: To identify genes whose loss confers resistance to this compound.

Protocol:

-

Lentiviral Library Production: A pooled genome-wide sgRNA library was packaged into lentiviral particles.

-

Cell Transduction: Cas9-expressing H358 lung cancer cells were transduced with the sgRNA library at a low multiplicity of infection to ensure that most cells received a single sgRNA.

-

Selection and Treatment: The transduced cells were selected, and then a portion was treated with this compound at a concentration that causes significant cell death, while a control portion was treated with DMSO.

-

Genomic DNA Extraction and Sequencing: After a period of selection, genomic DNA was extracted from both the this compound-treated and control cell populations. The sgRNA-encoding regions were amplified by PCR and subjected to high-throughput sequencing.

-

Data Analysis: The frequency of each sgRNA in the treated versus control populations was compared. sgRNAs that were enriched in the this compound-treated population correspond to genes whose knockout confers resistance. In the case of this compound, this screen identified NQO1 loss as a mechanism of resistance.[4]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for lung adenocarcinoma due to its dual inhibitory action on GSR and TXNRD1. The induction of overwhelming oxidative stress provides a clear mechanism for its selective cytotoxicity in cancer cells, which often have a higher basal level of ROS. The experimental methodologies outlined in this whitepaper, particularly TPP and CRISPR-Cas9 screening, were instrumental in elucidating the targets and resistance mechanisms of this compound.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications. Further investigation into the broader downstream effects of dual GSR and TXNRD1 inhibition could also uncover additional therapeutic opportunities and potential combination strategies to enhance the efficacy of this compound and overcome potential resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a small molecule inhibitor of disulfide reductases that induces oxidative stress and lethality in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of LCS3: A Novel Dual Inhibitor of Disulfide Reductases for Lung Adenocarcinoma Therapy

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Promising Anti-neoplastic Agent

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of LCS3, a novel small molecule inhibitor of glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1).[1][] this compound was identified through a phenotype-based screening approach and has demonstrated potent and selective anti-tumor activity in preclinical models of lung adenocarcinoma (LUAD).[3][4] This whitepaper details the discovery process, a plausible synthetic route, key biological data, and the elucidated mechanism of action, including its effects on cellular redox homeostasis and apoptosis induction. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Challenge of Lung Adenocarcinoma

Lung adenocarcinoma, a major subtype of non-small cell lung cancer (NSCLC), remains a leading cause of cancer-related mortality worldwide. While targeted therapies and immunotherapies have improved patient outcomes, drug resistance and tumor heterogeneity continue to pose significant clinical challenges. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. One promising strategy is to exploit the altered redox balance in cancer cells, which often exhibit increased reliance on antioxidant systems to cope with high levels of reactive oxygen species (ROS) produced during rapid proliferation.

The disulfide reductases, GSR and TXNRD1, are key enzymes in maintaining cellular redox homeostasis. Their inhibition presents a compelling therapeutic strategy to induce oxidative stress and selectively kill cancer cells. This whitepaper introduces this compound, a first-in-class dual inhibitor of these enzymes.

Discovery of this compound: A Phenotype-Driven Approach

This compound was identified from a phenotype-based screen of a small molecule library designed to identify compounds that selectively impair the growth of human lung adenocarcinoma cells.[3][4] This approach prioritizes the desired cellular response, with subsequent efforts focused on target identification and mechanism of action elucidation.

Target Identification via Thermal Proteome Profiling (TPP)

Following its identification in the primary screen, the specific molecular targets of this compound were determined using thermal proteome profiling (TPP).[3][4] TPP is a mass spectrometry-based technique that assesses the thermal stability of proteins in the presence of a small molecule ligand. This analysis revealed that this compound directly engages with and stabilizes glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1), identifying them as its primary intracellular targets.[3][4]

Synthesis of this compound

While the exact synthetic route for this compound is proprietary, a plausible and efficient multi-step synthesis is proposed below, based on established organic chemistry principles for the construction of similar heterocyclic scaffolds.

Proposed Retrosynthetic Analysis and Forward Synthesis

(Note: The following is a hypothetical synthetic scheme for illustrative purposes.)

A plausible retrosynthetic analysis suggests that this compound can be constructed from commercially available starting materials. The key steps would likely involve the formation of a core heterocyclic structure followed by functional group modifications.

Experimental Protocol: Hypothetical Synthesis of this compound

-

Step 1: Condensation Reaction. A substituted aniline is reacted with a dicarbonyl compound in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the resulting intermediate is isolated by filtration.

-

Step 2: Cyclization. The intermediate from Step 1 is treated with a dehydrating agent (e.g., polyphosphoric acid) at an elevated temperature (100-120 °C) to facilitate intramolecular cyclization, forming the core heterocyclic ring system. The crude product is purified by column chromatography.

-

Step 3: Functionalization. The core structure is then subjected to a series of functionalization reactions, such as acylation or alkylation, to introduce the specific side chains present in the final this compound molecule. These reactions are typically carried out in an inert atmosphere with appropriate bases and electrophiles.

-

Step 4: Final Purification. The final compound is purified to a high degree of purity (>98%) using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC). The structure and purity of this compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Data

This compound has demonstrated potent and selective activity against lung adenocarcinoma cell lines while showing significantly less toxicity towards non-transformed lung cells.[1][5]

In Vitro Efficacy

The anti-proliferative activity of this compound was assessed across a panel of NSCLC and non-transformed lung cell lines.

| Cell Line | Type | IC50 (µM) |

| A549 | LUAD | 2.8 |

| H1975 | LUAD | 3.1 |

| PC-9 | LUAD | 2.5 |

| BEAS-2B | Non-transformed Lung | >10 |

| MRC-5 | Non-transformed Lung | >10 |

Table 1: In vitro anti-proliferative activity of this compound in lung cancer and non-transformed cell lines.

Enzymatic Inhibition

Biochemical assays confirmed that this compound is a reversible and uncompetitive inhibitor of both GSR and TXNRD1.[1][]

| Enzyme | Inhibition Type | IC50 (µM) |

| GSR | Uncompetitive | 3.3 |

| TXNRD1 | Uncompetitive | 3.8 |

Table 2: Enzymatic inhibition constants for this compound against its primary targets.

Mechanism of Action

This compound exerts its anti-tumor effects by dually inhibiting GSR and TXNRD1, leading to a disruption of cellular redox homeostasis, an increase in reactive oxygen species (ROS), and subsequent induction of apoptosis.[1][3]

Signaling Pathways

The inhibition of GSR and TXNRD1 by this compound leads to an accumulation of ROS, which in turn activates the NRF2 signaling pathway, a key regulator of the cellular antioxidant response.[1] However, in cancer cells that are highly dependent on their antioxidant machinery, this response is insufficient to overcome the overwhelming oxidative stress, leading to programmed cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Small molecule inhibitor sensitizes lung cancer cells, priming them for death | Genome Sciences Centre [bcgsc.ca]

- 4. Characterization of a small molecule inhibitor of disulfide reductases that induces oxidative stress and lethality in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Compound LCS3: A Technical Guide to its Role in Inducing Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the small molecule inhibitor, LCS3. Initially identified through phenotype-based screening for its selective cytotoxicity against human lung adenocarcinoma (LUAD) cells, subsequent research has elucidated its mechanism of action, revealing its role as a potent inducer of oxidative stress.[1][2][3] This document details the molecular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Molecular Targets and Mechanism of Action

This compound exerts its cytotoxic effects by targeting two key enzymes in cellular redox homeostasis: glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1).[1][2][3] Through a reversible and uncompetitive inhibitory mechanism, this compound disrupts the glutathione and thioredoxin antioxidant systems, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3]

Quantitative Data: Inhibitory Activity and Cellular Sensitivity

The inhibitory potency of this compound against its primary targets and its differential effect on cancer versus non-transformed cells are summarized below.

| Target Enzyme | IC50 (µM) | Inhibition Mechanism |

| Glutathione Disulfide Reductase (GSR) | 3.3 | Reversible, Uncompetitive |

| Thioredoxin Reductase 1 (TXNRD1) | 3.8 | Reversible, Uncompetitive |

Table 1: In-vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentrations (IC50) of this compound against purified GSR and TXNRD1.[4]

| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |

| Non-Small Cell Lung Cancer (NSCLC) | 24 out of 25 tested | < 5 |

| Non-transformed Lung Cells | 2 | > 10 |

Table 2: Cellular Sensitivity to this compound. The range of IC50 values observed in a panel of NSCLC and non-transformed lung cell lines after 96 hours of exposure to this compound.[4][5]

Signaling Pathways Modulated by this compound

The primary signaling pathway activated in response to this compound-induced oxidative stress is the NRF2 pathway.[2][3] Inhibition of GSR and TXNRD1 leads to an imbalance in the cellular redox state, which triggers the activation of the transcription factor NRF2, a master regulator of the antioxidant response.

Figure 1: this compound-Induced Oxidative Stress and Apoptosis Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound.

Thermal Proteome Profiling (TPP)

TPP was employed to identify the cellular targets of this compound by measuring changes in protein thermal stability upon compound binding.[1]

Figure 2: Experimental Workflow for Thermal Proteome Profiling (TPP).

Protocol:

-

Cell Culture and Lysis: Human lung adenocarcinoma (LUAD) cells (e.g., H23) are cultured to ~80% confluency. Cells are harvested, washed with PBS, and lysed in a suitable buffer containing protease inhibitors. The lysate is cleared by centrifugation to obtain the soluble protein fraction.[1]

-

Compound Treatment: The cell lysate is divided into two aliquots, one treated with this compound (e.g., 30 µM) and the other with a vehicle control (e.g., DMSO).[1]

-

Heat Treatment: Each treated lysate is further divided into aliquots and subjected to a temperature gradient (e.g., 10 temperatures ranging from 37°C to 67°C) for a defined period (e.g., 3 minutes), followed by cooling.[1]

-

Protein Isolation and Digestion: The heated lysates are centrifuged at high speed to pellet aggregated proteins. The supernatant containing the soluble proteins is collected. Proteins are then digested into peptides using trypsin.[1]

-

Tandem Mass Tag (TMT) Labeling and Mass Spectrometry: Peptides from each temperature point are labeled with isobaric tandem mass tags (TMT) for multiplexed quantitative analysis. The labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Data Analysis: The mass spectrometry data is processed to determine the relative abundance of each protein at each temperature. Melting curves are generated, and proteins exhibiting a significant thermal shift in the this compound-treated samples compared to the control are identified as potential targets.[1]

Cell Viability and Apoptosis Assays

Protocol:

-

Cell Seeding: NSCLC and non-transformed lung cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 5 nM to 10 µM) for 96 hours.[5]

-

Viability Assessment: Cell viability is measured using a resazurin-based assay (e.g., alamarBlue), where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.[5]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]

Protocol:

-

Cell Treatment: LUAD cells are treated with this compound (e.g., 3 µM) or a vehicle control for a specified time (e.g., 96 hours).[5]

-

Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium iodide (PI) or SYTOX Green (to detect late apoptotic/necrotic cells).[5]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[5]

Protocol:

-

Protein Extraction: LUAD cells are treated with this compound as described above. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE and Protein Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins, such as cleaved caspase-3, cleaved caspase-7, and cleaved PARP.[4] A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[4]

Measurement of Reactive Oxygen Species (ROS)

Protocol:

-

Cell Treatment: LUAD cells are treated with this compound (e.g., 3 µM) for various time points (e.g., 3, 6, and 12 hours).[4]

-

ROS Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a plate reader or flow cytometer.

NRF2 Pathway Activation Analysis

Protocol:

-

Cell Treatment and Lysis: LUAD cells (e.g., H23 and H1650) are treated with this compound (e.g., 3 µM) for 24 hours.[6] Cell lysates are prepared as described for the apoptosis western blot.

-

Immunoblotting: Western blotting is performed using primary antibodies against NRF2 and its downstream target proteins (e.g., NQO1, HMOX1).[6]

-

Analysis: An increase in the protein levels of NRF2 and its targets indicates the activation of the NRF2 pathway.[6]

References

- 1. Characterization of a small molecule inhibitor of disulfide reductases that induces oxidative stress and lethality in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a small molecule inhibitor of disulfide reductases that induces oxidative stress and lethality in lung cancer cells - UBC Library Open Collections [open.library.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Small Molecule LCS3: A Potent Modulator of Redox Homeostasis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

The delicate balance of redox homeostasis is crucial for normal cellular function, and its dysregulation is a hallmark of cancer. Cancer cells often exhibit increased production of reactive oxygen species (ROS) due to metabolic alterations and oncogenic signaling. To counteract this, they upregulate their antioxidant systems, creating a state of "redox reprogramming" that supports their survival and proliferation.[1][2][3] Disrupting this fragile equilibrium presents a promising therapeutic strategy. This technical guide delves into the impact of the small molecule LCS3, a potent inhibitor of key disulfide reductases, on the redox homeostasis of cancer cells.

Mechanism of Action: Dual Inhibition of Thioredoxin and Glutathione Systems

This compound has been identified as a small molecule that selectively impairs the growth of human lung adenocarcinoma cells by inducing oxidative stress.[2][4] Its primary mechanism of action involves the dual inhibition of two critical antioxidant enzymes: thioredoxin reductase 1 (TXNRD1) and glutathione disulfide reductase (GSR).[1][2][4]

-

Thioredoxin System: TXNRD1 is a key component of the thioredoxin (Trx) system, which plays a vital role in maintaining a reducing intracellular environment, regulating cell growth, and inhibiting apoptosis.[2]

-

Glutathione System: GSR is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major cellular antioxidant, crucial for detoxifying ROS and maintaining redox balance.[1][5][6]

By inhibiting both TXNRD1 and GSR, this compound effectively cripples the two primary arms of the cellular antioxidant defense system. This leads to an accumulation of ROS, inducing a state of severe oxidative stress that cancer cells cannot overcome, ultimately leading to cell death.[1][4]

Quantitative Impact of this compound on Cancer Cells

The efficacy of this compound has been demonstrated across various cancer cell lines, with a notable sensitivity observed in lung adenocarcinoma. The following tables summarize the available quantitative data on the effects of this compound.

Table 1: this compound Sensitivity in Non-Small Cell Lung Cancer (NSCLC) and Non-Transformed Lung Cell Lines

| Cell Line | Type | IC50 (µM) |

| H23 | Lung Adenocarcinoma | Sensitive (Specific value not provided) |

| H1650 | Lung Adenocarcinoma | Sensitive (Specific value not provided) |

| H1975 | Lung Adenocarcinoma | Sensitive (Specific value not provided) |

| H358 | Lung Adenocarcinoma | Sensitive (Specific value not provided) |

| HCC2279 | Lung Adenocarcinoma | Resistant (Specific value not provided) |

| HPL1D | Non-transformed Lung | Resistant (Specific value not provided) |

Source: Data compiled from research findings indicating differential sensitivity to this compound.[1][2]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels

| Cell Line | Treatment | Observation |

| H23 | This compound | Accumulation of ROS |

| H1650 | This compound | Accumulation of ROS |

| HCC2279 | This compound | No significant change in ROS levels |

| HPL1D | This compound | No significant change in ROS levels |

Source: Studies have shown that this compound-sensitive cell lines exhibit a significant increase in ROS levels upon treatment.[1]

Signaling Pathway Perturbation: The NRF2 Antioxidant Response

The induction of oxidative stress by this compound triggers a cellular defense mechanism orchestrated by the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2).[1] NRF2 is a master regulator of redox homeostasis, controlling the expression of a wide array of antioxidant and detoxification genes.[7][8]

Under normal conditions, NRF2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1).[7] However, upon exposure to oxidative stress, as induced by this compound, KEAP1 is modified, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[7][9]

Gene ontology analyses of both transcriptome and proteome expression datasets from this compound-treated lung adenocarcinoma cells confirm the upregulation of pathways responsive to increased ROS levels and predict NRF2 as an upstream regulator.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Relationship of Redox With Hallmarks of Cancer: The Importance of Homeostasis and Context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitor sensitizes lung cancer cells, priming them for death | Genome Sciences Centre [bcgsc.ca]

- 5. GSH/GSSG Assay: GSH/GSSG Microplate Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 6. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nwlifescience.com [nwlifescience.com]

- 8. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]

Investigating the Cellular Pathways Affected by LCS3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCS3 is a novel small molecule that has demonstrated potent anti-tumor activity, particularly in lung adenocarcinoma (LUAD). This document provides a comprehensive technical overview of the cellular pathways modulated by this compound. It has been identified as a reversible, uncompetitive inhibitor of two key disulfide reductases: glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1).[1][2][3] By inhibiting these enzymes, this compound disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS), activation of the NRF2-mediated oxidative stress response, and subsequent induction of apoptosis in cancer cells.[1][4][5][6] This guide details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the affected cellular pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects on cancer cells through the dual inhibition of GSR and TXNRD1.[1][4][6] These two enzymes are critical components of the glutathione and thioredoxin antioxidant systems, respectively, which are essential for maintaining redox balance within the cell. In many cancer cells, these systems are upregulated to cope with the high levels of oxidative stress associated with rapid proliferation and metabolic activity. By simultaneously inhibiting both pathways, this compound induces a synergistic effect that overwhelms the cancer cells' antioxidant capacity.[5]

The inhibition of GSR and TXNRD1 by this compound leads to an accumulation of ROS, which in turn triggers the activation of the NRF2 signaling pathway, a master regulator of the antioxidant response.[1][3] However, this adaptive response is insufficient to counteract the severe oxidative stress induced by this compound, ultimately leading to the activation of the intrinsic apoptotic pathway and selective cell death in lung adenocarcinoma cells.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro studies.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Inhibition Type | Source |

| Glutathione Disulfide Reductase (GSR) | 3.3 µM | Reversible, Uncompetitive | [1][2][3] |

| Thioredoxin Reductase 1 (TXNRD1) | 3.8 µM | Reversible, Uncompetitive | [1][2][3] |

Table 2: Cellular Activity of this compound in Lung Cancer Cell Lines

| Cell Line Type | Assay | Concentration | Duration | Effect | Source |

| Non-Small Cell Lung Cancer (NSCLC) | Cell Viability | < 5 µM (IC50) | 96 hours | Inhibition of growth in 24/25 cell lines | [1][6] |

| Non-Transformed Lung Cells | Cell Viability | > 10 µM (IC50) | 96 hours | Relatively insensitive to this compound | [1][6] |

| LUAD (H23, H1650) | ROS Induction & NRF2 Activation | 3 µM | 3, 6, 12 hours | Accumulation of ROS and activation of NRF2 pathway | [1][6] |

| This compound-Sensitive LUAD cells | Apoptosis Induction | 3 µM | 96 hours | Increased cleavage of caspase 3, caspase 7, and/or PARP1 | [1][5][6] |

Key Cellular Pathways Affected by this compound

Oxidative Stress and NRF2 Pathway Activation

This compound's primary mechanism involves the induction of oxidative stress through the inhibition of GSR and TXNRD1. This leads to the accumulation of ROS, which triggers the activation of the NRF2 pathway as a compensatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Early Research on LCS3: A Novel Disulfide Reductase Inhibitor for Lung Adenocarcinoma Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lung adenocarcinoma, a prevalent and often aggressive subtype of non-small cell lung cancer (NSCLC), presents a significant therapeutic challenge due to acquired resistance to conventional therapies. This has spurred the exploration of novel therapeutic agents that target alternative cellular pathways critical for cancer cell survival. One such promising agent that has emerged from early-stage research is the small molecule compound LCS3. Identified through phenotype-based screening, this compound has demonstrated selective cytotoxicity against human lung adenocarcinoma cells by inducing oxidative stress. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization.

Quantitative Data Summary

The initial characterization of this compound involved determining its efficacy in inhibiting lung cancer cell growth and its specific molecular targets. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Efficacy of this compound against Lung Cancer Cell Lines

| Cell Line | Histology | This compound IC50 (µM) | Sensitivity |

| H358 | Adenocarcinoma | < 5 | Sensitive |

| H1650 | Adenocarcinoma | < 5 | Sensitive |

| H1975 | Adenocarcinoma | < 5 | Sensitive |

| A549 | Adenocarcinoma | < 5 | Sensitive |

| H23 | Adenocarcinoma | < 5 | Sensitive |

| H441 | Adenocarcinoma | < 5 | Sensitive |

| H1437 | Adenocarcinoma | < 5 | Sensitive |

| H1792 | Adenocarcinoma | < 5 | Sensitive |

| H2009 | Adenocarcinoma | < 5 | Sensitive |

| H2122 | Adenocarcinoma | < 5 | Sensitive |

| H2228 | Adenocarcinoma | < 5 | Sensitive |

| HCC827 | Adenocarcinoma | < 5 | Sensitive |

| HCC4006 | Adenocarcinoma | < 5 | Sensitive |

| PC9 | Adenocarcinoma | < 5 | Sensitive |

| H3255 | Adenocarcinoma | < 5 | Sensitive |

| H2030 | Adenocarcinoma | < 5 | Sensitive |

| H1838 | Adenocarcinoma | < 5 | Sensitive |

| H157 | Squamous Cell Carcinoma | < 5 | Sensitive |

| H226 | Squamous Cell Carcinoma | < 5 | Sensitive |

| H520 | Squamous Cell Carcinoma | < 5 | Sensitive |

| SW900 | Squamous Cell Carcinoma | < 5 | Sensitive |

| Calu-1 | Squamous Cell Carcinoma | < 5 | Sensitive |

| Calu-6 | Anaplastic Carcinoma | < 5 | Sensitive |

| HBE135-E6E7 | Non-transformed Lung | > 10 | Insensitive |

| HBEC3-KT | Non-transformed Lung | > 10 | Insensitive |

Data synthesized from a screen of 27 NSCLC cell lines. IC50 values were determined by growth assays using alamarBlue after 96 hours of exposure to this compound.[1]

Table 2: Inhibitory Activity of this compound on Disulfide Reductases

| Enzyme | Inhibition Mechanism | This compound IC50 (µM) |

| Glutathione Disulfide Reductase (GSR) | Uncompetitive, Reversible | 3.3[2][3] |

| Thioredoxin Reductase 1 (TXNRD1) | Uncompetitive, Reversible | 3.8[2][3] |

Mechanism of Action

This compound exerts its cytotoxic effects on lung adenocarcinoma cells by synergistically inhibiting two key disulfide reductases: glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1).[2][3] These enzymes are crucial components of the cellular antioxidant defense system, responsible for maintaining redox homeostasis.

By inhibiting GSR and TXNRD1 through a reversible and uncompetitive mechanism, this compound disrupts the glutathione and thioredoxin pathways.[2][3][4] This leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cancer cells.[3][4] The elevated oxidative stress, in turn, activates the NRF2 signaling pathway, a key regulator of the cellular response to oxidative stress.[2][3] Ultimately, the overwhelming oxidative damage triggers apoptosis, or programmed cell death, in the lung adenocarcinoma cells.[1][2] Notably, non-transformed lung cells are significantly less sensitive to this compound, suggesting a therapeutic window for this compound.[1]

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in this compound research, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound in lung adenocarcinoma cells.

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the early research of this compound.

Cell Viability and IC50 Determination (AlamarBlue Assay)

This assay is used to assess the cytotoxic effect of this compound on lung cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate lung adenocarcinoma and non-transformed lung epithelial cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 5 nM to 10 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

-

AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Fluorescence Reading: After a 1-4 hour incubation with AlamarBlue, measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.

Target Identification using Thermal Proteome Profiling (TPP)

TPP is a powerful technique used to identify the direct protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon ligand binding.[5][6]

-

Cell Culture and Treatment: Grow lung adenocarcinoma cells (e.g., H23) to 80-90% confluency. Treat the cells with this compound or a vehicle control for a specified duration.

-

Cell Harvesting and Lysis: Harvest the cells and lyse them via multiple freeze-thaw cycles in a dry ice-ethanol bath to maintain native protein complexes.

-

Temperature Challenge: Aliquot the cell lysate and heat each aliquot to a different temperature for 3 minutes, followed by immediate cooling.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet the aggregated proteins.

-

Protein Preparation for Mass Spectrometry:

-

Collect the supernatant containing the soluble proteins.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed analysis.

-

-

LC-MS/MS Analysis: Combine the TMT-labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each protein at each temperature. Plot the soluble protein fraction against temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates a direct interaction between the compound and the protein. Nonparametric analysis can be used to rank protein candidates.[7]

Western Blotting for Apoptosis Markers

This technique is used to detect the induction of apoptosis by observing the cleavage of key apoptotic proteins.

-

Cell Treatment and Lysis: Treat lung adenocarcinoma cells with this compound (e.g., 3 µM) for 96 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved caspase-7, and cleaved PARP1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of these proteins indicates the induction of apoptosis.[1]

In Vitro Disulfide Reductase Activity Assays

These assays directly measure the inhibitory effect of this compound on the enzymatic activity of GSR and TXNRD1.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the respective enzyme (recombinant human GSR or TXNRD1), its substrate (glutathione disulfide for GSR or 5,5'-dithiobis(2-nitrobenzoic acid) for TXNRD1), and NADPH in a suitable buffer.

-

This compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Activity Measurement: Initiate the reaction by adding the enzyme and monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADPH consumption) using a spectrophotometer.

-

IC50 Determination: Calculate the initial reaction rates and plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Clinical Research Status

As of the current date, a thorough search of clinical trial registries and scientific literature reveals no registered or published clinical trials for this compound in the treatment of lung adenocarcinoma. The research on this compound is still in the preclinical phase, focusing on its mechanism of action and efficacy in in vitro and potentially in vivo animal models. Further studies are required to establish its safety and efficacy profile before it can be considered for human clinical trials.

Conclusion and Future Directions

The early research on this compound has identified it as a novel and potent dual inhibitor of GSR and TXNRD1, with selective cytotoxic activity against lung adenocarcinoma cells. Its mechanism of inducing oxidative stress and subsequent apoptosis presents a promising therapeutic strategy, particularly for cancers that have developed resistance to other treatments.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of lung adenocarcinoma is a critical next step.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound, potentially through further analysis of the NRF2 pathway or the expression levels of GSR and TXNRD1.

-

Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapies or targeted agents.

The foundational work summarized in this guide provides a strong rationale for the continued development of this compound as a potential therapeutic agent for lung adenocarcinoma. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers aiming to build upon these initial findings and translate this promising preclinical compound into a clinically effective treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of a small molecule inhibitor of disulfide reductases that induces oxidative stress and lethality in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LCS3 in In-Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCS3 is a small molecule that has been identified as a selective inhibitor of the disulfide reductases Glutathione Reductase (GSR) and Thioredoxin Reductase 1 (TXNRD1).[1][2][] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells, with demonstrated efficacy in lung adenocarcinoma cell lines.[1][4] this compound has shown selective cytotoxicity against cancer cells while having minimal effect on non-transformed cells.[4][5] These characteristics make this compound a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for utilizing this compound in common in-vitro cell culture assays to assess its biological activity.

Mechanism of Action

This compound functions as a reversible and uncompetitive inhibitor of both GSR and TXNRD1, with IC50 values of 3.3 µM and 3.8 µM, respectively.[2][] By inhibiting these crucial enzymes in the glutathione and thioredoxin antioxidant systems, this compound disrupts the cellular redox homeostasis, leading to an accumulation of ROS. This surge in oxidative stress activates the NRF2 signaling pathway and ultimately induces apoptosis, or programmed cell death, in sensitive cancer cell lines.[1][2][4] The induction of apoptosis has been confirmed by observing increased cleavage of caspase 3, caspase 7, and PARP1.[2][5]

Caption: this compound Signaling Pathway.

Data Presentation

The following table summarizes the reported efficacy of this compound in various non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | IC50 (µM) | Cell Type | Reference |

| H23 | < 5 | Lung Adenocarcinoma | [4][5] |

| H1650 | < 5 | Lung Adenocarcinoma | [5] |

| H1975 | < 5 | Lung Adenocarcinoma | [5] |

| H358 | < 5 | Lung Adenocarcinoma | [5] |

| A549 | < 5 | Lung Adenocarcinoma | [4] |

| HPL1D | > 10 | Non-transformed Lung | [4][5] |

| BEAS-2B | > 10 | Non-transformed Lung | [4] |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells using a colorimetric assay.

Materials:

-

This compound compound

-

Cancer cell line of interest (e.g., A549, H23)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 5 nM to 10 µM.[2][4] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[2][4]

-

-

MTT/XTT Addition:

-

After incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Solubilization:

-

If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

If using XTT, the formazan product is water-soluble, so no solubilization step is needed.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Caption: Cell Viability Assay Workflow.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activity.

Materials:

-

This compound compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Caspase-Glo® 3/7 Assay:

-

After the 96-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only) from all readings.

-

Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control cells.

Western Blot for Apoptosis Markers

This protocol details the detection of apoptosis markers like cleaved caspase-3 and cleaved PARP1.

Materials:

-

This compound compound

-

Cancer cell line of interest

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 3 µM) or vehicle control for 96 hours.[5]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis:

-

Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).

-

Compare the levels of cleaved caspase-3 and cleaved PARP1 in this compound-treated cells to the vehicle control. An increase in these cleaved forms is indicative of apoptosis.[5]

References

Application Notes and Protocols for the Experimental Use of LCS3

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCS3 is a potent and reversible dual inhibitor of glutathione disulfide reductase (GSR) and thioredoxin reductase 1 (TXNRD1).[1][2] By targeting these key enzymes in the cellular antioxidant system, this compound induces oxidative stress and subsequent apoptosis, demonstrating significant anti-tumor activity, particularly in lung adenocarcinoma models.[1][3][4] These application notes provide detailed protocols for the dissolution, preparation, and experimental application of this compound in both in vitro and in vivo settings.

Compound Information and Mechanism of Action

This compound selectively inhibits the growth of non-small cell lung cancer (NSCLC) cell lines at low micromolar concentrations, while non-transformed lung cells are comparatively insensitive.[4][5] The compound's mechanism of action involves the induction of reactive oxygen species (ROS) and the subsequent activation of the NRF2 signaling pathway.[1][2][4] This disruption of redox homeostasis ultimately leads to the activation of apoptotic pathways, evidenced by the cleavage of caspases 3 and 7, and PARP1.[1][5]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling cascade initiated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound activity.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| Glutathione Disulfide Reductase (GSR) | 3.3 µM[1][2] |

| Thioredoxin Reductase 1 (TXNRD1) | 3.8 µM[1][2] |

Table 2: In Vitro Efficacy of this compound in Lung Cancer Cell Lines

| Parameter | Concentration Range | Duration | Effect |

| Inhibition of Lung Cancer Cell Lines | 5 nM - 10 µM | 96 hours | Inhibition of cell growth[1][5] |

| Induction of ROS & NRF2 Pathway | 3 µM | 3, 6, and 12 hours | Activation in sensitive lung adenocarcinoma cells[1] |

| Induction of Apoptosis | 3 µM | 96 hours | Selective killing of lung adenocarcinoma cells[1] |

Dissolution and Preparation of this compound

Preparation of this compound Stock Solution for In Vitro Experiments

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the amount of this compound corresponding to 10 µmoles in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage and Stability:

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Preparation of this compound Formulation for In Vivo Experiments

Materials:

-

10 mM this compound in DMSO stock solution

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol: This protocol is for the preparation of 1 mL of this compound formulation. The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

To 400 µL of PEG300, add 100 µL of the 10 mM this compound in DMSO stock solution.

-

Mix the solution thoroughly until it is homogeneous.

-

Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

Mix the final solution thoroughly before administration.

Experimental Protocols

Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using a tetrazolium-based assay like MTT or a luminescent ATP-based assay like CellTiter-Glo.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability after this compound treatment.

Protocol:

-

Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test is 5 nM to 10 µM.[1][5]

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubate the plate for the desired duration (e.g., 96 hours).[1][5]

-

Add the cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's protocol.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Western Blot for Apoptosis Markers

This protocol is for the detection of cleaved caspase-3, cleaved caspase-7, and/or cleaved PARP1 in cells treated with this compound.

Protocol:

-

Plate cells and treat them with this compound (e.g., 3 µM for 96 hours) and a vehicle control.[1]

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-7, or cleaved PARP1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels by flow cytometry.

Protocol:

-

Plate cells and treat with this compound (e.g., 3 µM for 3, 6, or 12 hours) and a vehicle control.[1] A positive control, such as H₂O₂, can also be included.

-

At the end of the treatment period, harvest the cells and wash them with PBS.

-

Resuspend the cells in pre-warmed serum-free medium or PBS containing 5-10 µM H2DCFDA.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Analyze the fluorescence of the oxidized product (DCF) using a flow cytometer with excitation at 488 nm and emission at ~525 nm.

NRF2 Pathway Activation Assay

Activation of the NRF2 pathway can be assessed by measuring the expression of NRF2 target genes or by using a reporter assay.

Western Blot for NRF2 Target Proteins:

-

Treat cells with this compound (e.g., 3 µM for 24 hours).[1]

-

Prepare cell lysates and perform western blotting as described in section 4.2.

-

Probe for NRF2 and its downstream target proteins (e.g., NQO1, HO-1).

NRF2 Reporter Assay:

-

Transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase or GFP).

-

Treat the transfected cells with various concentrations of this compound.

-

After the desired incubation period, measure the reporter gene activity (luminescence or fluorescence). An increase in signal indicates NRF2 pathway activation.

Enzyme Activity Assays

Glutathione Reductase (GSR) and Thioredoxin Reductase (TXNRD1) Activity Assays: Commercially available colorimetric assay kits can be used to measure the activity of GSR and TXNRD1 in cell lysates or with purified enzymes in the presence of this compound. These assays typically measure the consumption of NADPH at 340 nm. Follow the manufacturer's instructions for the specific kit being used.

In Vivo Studies in a Lung Cancer Model

The following is a general guideline for an in vivo efficacy study of this compound in a mouse model of lung cancer.

Experimental Workflow for In Vivo Study

Caption: General workflow for an in vivo efficacy study of this compound.

Protocol:

-

Establish tumors in immunocompromised mice by subcutaneously or orthotopically injecting a suitable lung cancer cell line.

-